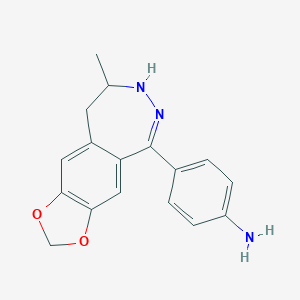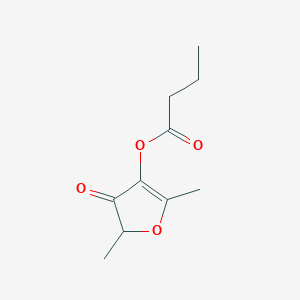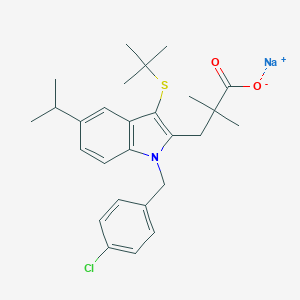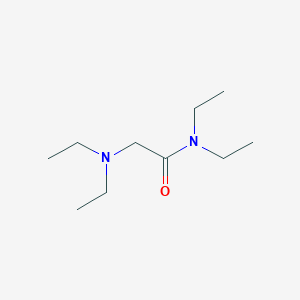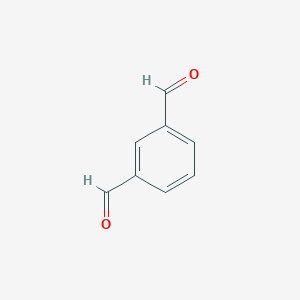
Isophthalaldehyde
Descripción general
Descripción
Isophthalaldehyde is an organic compound with the formula C6H4(CHO)2. It is one of three isomers of benzene dicarbaldehyde, a reduced analog of phthalic acid . It is a colorless solid, although commercial samples often appear yellowish .
Synthesis Analysis
Isophthalaldehyde can be prepared from α,α’-diamino-m-xylene using the Sommelet reaction . Another method involves the hydrolysis of the related tetrabromo-m-xylene using potassium oxalate, followed by purification by steam distillation . A patent also mentions the synthesis of Isophthalaldehyde from isophthaloyl dichloride in a solvent of 1 to 50% by weight .
Molecular Structure Analysis
The molecular formula of Isophthalaldehyde is C8H6O2 and its molecular weight is 134.1320 . The IUPAC Standard InChI is InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H .
Chemical Reactions Analysis
Like many benzaldehydes, isophthalaldehyde forms a variety of Schiff base derivatives . Being bifunctional (having two formyl groups), isophthalaldehyde allows the formation of polymers or covalent organic frameworks upon reaction with di- or triamines . They also find use in metal coordination complexes .
Physical And Chemical Properties Analysis
Isophthalaldehyde has a molar mass of 134.134 g·mol−1 . It appears white and has a density of 1.395 g/cm3 . The melting point is 89.5 °C . It is soluble in ether, sublimate, easily soluble in alcohol, alkali, and hot water .
Aplicaciones Científicas De Investigación
Synthesis of Isophthalaldehyde Polymer
- Application Summary : Isophthalaldehyde is used in the synthesis of a polymer that is insoluble in any organic solvent . This polymer seems to possess a triphenylmethyl radical as a monomer unit .
- Methods of Application : The polymer is synthesized through the thermal polymerization of isophthalaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid .
- Results or Outcomes : The polymer showed ESR signals of triplet and higher spin states, besides that of the organic monoradical . This type of polymer is expected to open a new field of organic ferromagnetic materials .
Creation of Two-dimensional Covalent Organic Frameworks
- Application Summary : Isophthalaldehyde is used in the creation of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity . These COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .
- Methods of Application : The COFs are created by connecting organic building units via covalent bonds . The inherent porosity of these COFs originates from their well-ordered nanopores which are designable, tunable, and modifiable through pore engineering .
- Results or Outcomes : The COFs exhibit unique properties and functions compared with non-porous materials due to their permanent nanopores inside . They have a wide range of applications in gas adsorption, catalysis, optoelectronics, energy storage, etc .
Synthesis of Binuclear Ruthenium Complex
- Application Summary : Isophthalaldehyde is used in the synthesis of binuclear ruthenium complex .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained from this application are not detailed in the source .
Base-Catalyzed Knoevenagel Condensation Reaction
- Application Summary : Isophthalaldehyde participates in base-catalyzed Knoevenagel condensation reactions . The Knoevenagel condensation reaction is a method used in organic chemistry to form carbon-carbon bonds by reacting carbonyl compounds with active methylene compounds .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained from this application are not detailed in the source .
Formation of Unimolecular Cross-Linked Nanoparticles
- Application Summary : Isophthalaldehyde is used in the formation of unimolecular cross-linked nanoparticles . These nanoparticles are formed by cross-linking Polyethylenimine (PEI) with Isophthalaldehyde .
- Methods of Application : The nanoparticles are formed by cross-linking PEI with Isophthalaldehyde in solution near physiological pH .
- Results or Outcomes : The specific results or outcomes obtained from this application are not detailed in the source .
Preparation of α,α’-Diamino-ortho-xylene
- Application Summary : Isophthalaldehyde is used in the preparation of α,α’-diamino-ortho-xylene . This is a type of organic compound that has applications in various chemical reactions .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained from this application are not detailed in the source .
Formation of Schiff Base Derivatives
- Application Summary : Like many benzaldehydes, isophthalaldehyde forms a variety of Schiff base derivatives . Being bifunctional (having two formyl groups), isophthalaldehyde allows the formation of polymers or covalent organic frameworks upon reaction with di- or triamines .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained from this application are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZALUMVGBVKPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870718 | |
| Record name | 1,3-Benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
246 °C | |
| Record name | Isophthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene | |
| Record name | Isophthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isophthalaldehyde | |
Color/Form |
Needles from dilute alcohol | |
CAS RN |
626-19-7, 30025-33-3 | |
| Record name | 1,3-Benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophthalaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenedicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030025333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophthalaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isophthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISO-PHTHALALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU162B2N9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isophthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
89 °C | |
| Record name | Isophthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
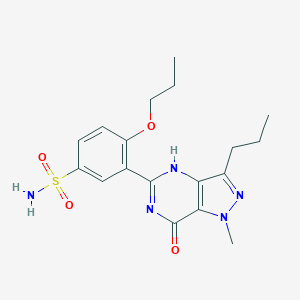
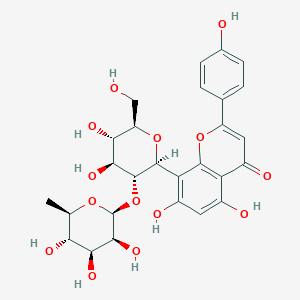
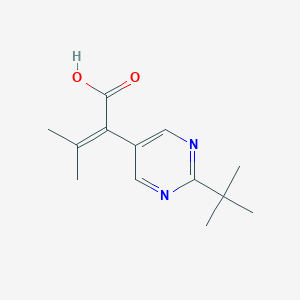
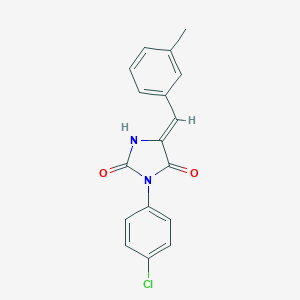

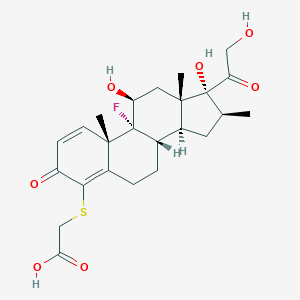
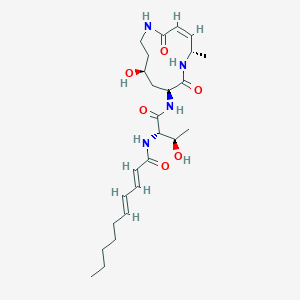
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
